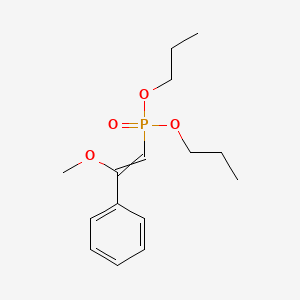
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-2-phenylethenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of a phosphonate ester with a suitable alkylating agent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a base and can be carried out under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
化学反应分析
Types of Reactions
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction of the phenylethenyl moiety can lead to the formation of corresponding alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
科学研究应用
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism by which dipropyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity . The phenylethenyl moiety may also interact with cellular membranes, affecting their fluidity and function.
相似化合物的比较
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diphenyl (2-methoxy-2-phenylethenyl)phosphonate
Uniqueness
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to its specific combination of the phosphonate group with the 2-methoxy-2-phenylethenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonates .
属性
CAS 编号 |
61463-86-3 |
|---|---|
分子式 |
C15H23O4P |
分子量 |
298.31 g/mol |
IUPAC 名称 |
(2-dipropoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C15H23O4P/c1-4-11-18-20(16,19-12-5-2)13-15(17-3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI 键 |
VMFAHDVGQGDGCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)
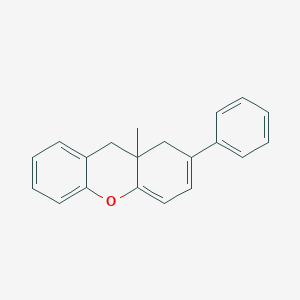
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
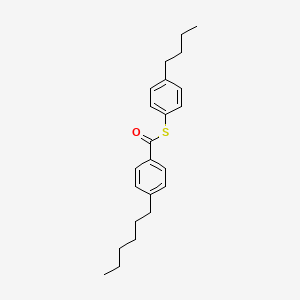
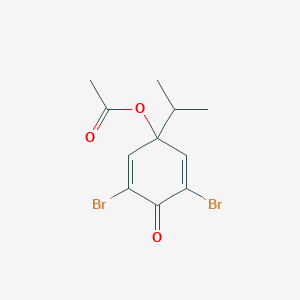
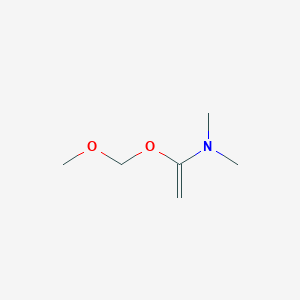
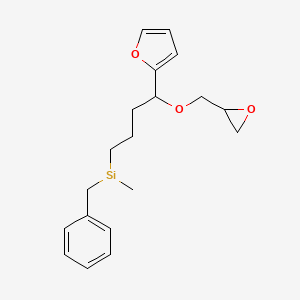
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
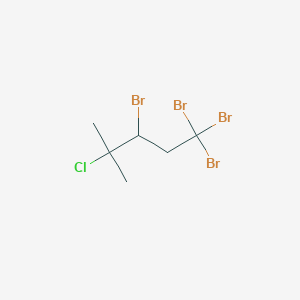
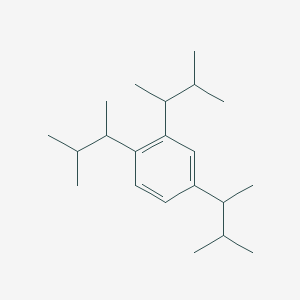
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
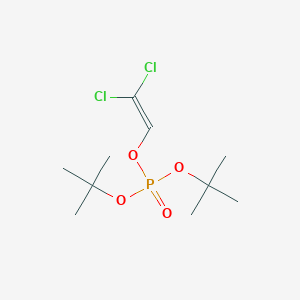
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
